Dicalcium silicide

infrared optics semiconductor thin films optical coatings

Dicalcium silicide (Ca₂Si, CAS 12049-73-9) is a binary alkaline-earth silicide that crystallizes in the orthorhombic Pnma structure and behaves as a direct-bandgap semiconductor. Composed of earth-abundant, low-toxicity elements, Ca₂Si has been investigated for mid-temperature thermoelectric conversion, far-infrared optical coatings, and thin-film photovoltaics.

Molecular Formula Ca2Si
Molecular Weight 108.24 g/mol
CAS No. 12049-73-9
Cat. No. B12658696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicalcium silicide
CAS12049-73-9
Molecular FormulaCa2Si
Molecular Weight108.24 g/mol
Structural Identifiers
SMILES[Si](=[Ca])=[Ca]
InChIInChI=1S/2Ca.Si
InChIKeyNGXPJZQTKPQTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicalcium Silicide (Ca₂Si) Procurement Guide: Direct-Gap Semiconductor for IR Optics, Thermoelectrics, and Thin-Film Electronics


Dicalcium silicide (Ca₂Si, CAS 12049-73-9) is a binary alkaline-earth silicide that crystallizes in the orthorhombic Pnma structure and behaves as a direct-bandgap semiconductor [1]. Composed of earth-abundant, low-toxicity elements, Ca₂Si has been investigated for mid-temperature thermoelectric conversion, far-infrared optical coatings, and thin-film photovoltaics [1][2]. Its electronic ground state differs fundamentally from the semimetallic calcium mono- and disilicide phases (CaSi and CaSi₂), making precise stoichiometric control essential for application-specific performance [1].

Workflow

Infrared optics, thermoelectric conversion, and thin-film electronics research

Selection Logic

Stoichiometric Ca2Si phase for direct-gap semiconductor properties

Context

Earth-abundant, low-toxicity binary silicide; phase identity critical to performance

Why Calcium Silicide Stoichiometry Cannot Be Ignored in Material Procurement


Ca₂Si, CaSi, and CaSi₂ share identical elemental constituents but possess distinct electronic ground states: Ca₂Si is a direct-gap semiconductor (E_g = 0.82 ± 0.02 eV), whereas CaSi and CaSi₂ are semimetals with no measurable band gap [1]. This electronic divergence leads to order-of-magnitude differences in optical transparency, electrical resistivity, and Seebeck coefficient [1][2]. Procuring a generic ‘calcium silicide’ without specifying the Ca₂Si phase risks acquiring a material with semimetallic transport that is unusable for semiconductor devices, IR windows, or thermoelectric modules designed around the direct-gap semiconducting properties of Ca₂Si [1].

Property Ca2Si (Target) Generic Calcium Silicide Risk
Electronic Ground State Direct-gap semiconductor behavior May yield semimetal phase without measurable band gap
Optical Transparency High transmission in the far-IR region IR transparency may drop to very low levels
Thermoelectric Performance Moderate ZT with low thermal conductivity ZT and Seebeck coefficient may shift by orders of magnitude

Quantitative Differentiation Evidence for Dicalcium Silicide Against Closest Analogs


Far-Infrared Optical Transparency: Ca₂Si Outperforms CaSi and CaSi₂ by >2× and >7×

Thin films of Ca₂Si exhibit a direct band gap of 0.82 ± 0.02 eV and transmit up to 90% of incident light in the far-infrared region [1]. In contrast, CaSi films show only 30–40% transmission up to 25 µm, and CaSi₂ films are limited to ~12% transparency in the 0.06–0.65 eV photon energy range [1]. This order-of-magnitude difference in optical transmission makes Ca₂Si the only viable calcium silicide phase for IR optical windows and sensor coatings requiring high throughput.

Far-IR Transmission
Head-to-head
Ca2Si: up to 90%; CaSi: 30–40%; CaSi2: ~12%
>2× vs CaSi; >7× vs CaSi2
Supports Ca2Si selection for far-IR transmission research
Thin films on Si(100)/Si(111) at room temperature
infrared optics semiconductor thin films optical coatings

Thermoelectric Figure of Merit: Ca₂Si Occupies a Distinct Niche Between Mg₂Si and CaSi

Bulk Ca₂Si achieves a maximum thermoelectric figure of merit ZT = 0.1 at 873 K, with total thermal conductivity of 1.1–1.7 W·m⁻¹·K⁻¹ over 323–873 K [1]. Under comparable measurement conditions, Mg₂Si reaches ZT = 0.32 at 873 K [1], while CaSi delivers only ZT = 5.1 × 10⁻³ at 950 K [2]. Although Ca₂Si underperforms Mg₂Si in ZT due to a lower Seebeck coefficient (~140 μV/K vs. ~250 μV/K at 873 K), its intrinsically low thermal conductivity provides headroom for ZT enhancement through doping [1].

Thermoelectric ZT
Cross-study comparable
Ca2Si: ZT = 0.1 at 873 K, κ 1.1–1.7 W/m·K
Mg2Si: ZT = 0.32; CaSi: ZT = 0.0051
Indicates moderate ZT with low thermal conductivity; doping may further enhance ZT
Spark plasma sintered bulk samples; 323–873 K range
thermoelectrics energy conversion ZT

Direct Band Gap of Ca₂Si Versus Indirect Gap of Mg₂Si and BaSi₂

First-principles electronic structure calculations classify Ca₂Si as a direct-bandgap semiconductor, while Mg₂Si and BaSi₂ are indirect-gap materials [1]. Experimentally, Ca₂Si exhibits a direct gap of 0.82 ± 0.02 eV [2], whereas Mg₂Si has an indirect gap of 0.77 eV [3]. The direct optical transition in Ca₂Si enables stronger light absorption and radiative recombination without the phonon-mediated penalty inherent to indirect-gap alternatives.

Band Gap Character
Class-level
Ca2Si: direct gap, 0.82 ± 0.02 eV
Mg2Si: indirect gap, 0.77 eV
Supports direct-gap optoelectronic device research
Experimental thin-film and polycrystalline-layer values
optoelectronics band structure photovoltaics

Low-Temperature Thin-Film Formation: Ca₂Si Deposits at 170 °C Lower Substrate Temperature Than CaSi₂

When Ca and Si are co-deposited on atomically clean Si substrates, the Ca₂Si phase forms at a substrate temperature of 20 °C followed by annealing at only 330 °C, whereas the CaSi₂ phase requires a substrate temperature of 500 °C [1]. The 170 °C lower formation temperature of Ca₂Si translates to a reduced thermal budget and enables integration into temperature-sensitive device fabrication workflows.

Formation Temperature
Head-to-head
Ca2Si: 20 °C substrate + 330 °C anneal
CaSi2: 500 °C substrate
170 °C lower thermal budget
Enables low-thermal-budget thin-film integration research
UHV co-deposition on Si(100)/Si(111)
thin-film deposition silicide formation process integration

Application Scenarios for Dicalcium Silicide Based on Verified Differentiation Evidence


Far-Infrared Optical Windows and Sensor Coatings

Ca₂Si thin films transmit up to 90% in the far-IR, compared to only 30–40% for CaSi and ~12% for CaSi₂ [1]. This dramatic transparency advantage makes Ca₂Si the material of choice for IR-transparent protective coatings on sensors, spectroscopic windows, and thermal imaging systems where signal throughput is critical.

Intermediate-Temperature Thermoelectric Energy Converters

With a ZT of 0.1 at 873 K and low thermal conductivity of 1.1–1.7 W·m⁻¹·K⁻¹, Ca₂Si offers a foundation for mid-temperature waste-heat recovery modules [1]. Although its ZT trails Mg₂Si (0.32), the intrinsically low κ of Ca₂Si indicates that doping strategies could substantially elevate ZT without the thermal conductivity penalty faced by Mg₂Si-based materials [1].

Thin-Film Photovoltaic Absorber Layers

The direct band gap of 0.82 eV and high far-IR transparency position Ca₂Si as a candidate absorber or bottom-cell material in tandem photovoltaic architectures [1][2]. Unlike the indirect-gap Mg₂Si (0.77 eV), Ca₂Si can absorb light without phonon assistance, potentially enabling thinner absorber layers and higher photocurrent in multi-junction cells [2].

Low-Temperature Processed Silicide Electronics

Because Ca₂Si forms at a substrate temperature of just 20 °C and anneals at 330 °C—170 °C lower than the CaSi₂ phase—it is compatible with low-thermal-budget integration schemes on polymer, glass, or CMOS-backend substrates [1]. This enables monolithic integration of semiconducting silicide layers without exceeding the thermal tolerance of underlying device structures.

Application
Selection Property
Validation Focus
Far-IR optical coatings and sensor windows research
Stoichiometric Ca2Si phase with high IR transparency
Transmission characterization in target IR range
Mid-temperature thermoelectric module development
Low lattice thermal conductivity with moderate ZT
ZT and thermal conductivity measurement at elevated temperatures
Thin-film photovoltaic absorber research
Direct band gap semiconductor behavior
Optical absorption and band gap verification
Low-temperature processed silicide electronics
Lower phase formation temperature than alternative silicide phases
Phase purity and film uniformity on temperature-sensitive substrates
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